molecular formula C26H20F3NO6S B12007822 methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 221244-47-9

methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B12007822
CAS No.: 221244-47-9
M. Wt: 531.5 g/mol
InChI Key: RUAWBYAUKRAYEC-UHFFFAOYSA-N
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Description

Methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with ethyl groups under acidic conditions to form the benzodioxole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide in the presence of a catalyst.

    Formation of the Benzothiazine Ring: This involves the condensation of the benzodioxole derivative with a suitable amine and sulfur source under controlled temperature and pressure.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various reactions.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas like oncology and neurology.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and trifluoromethyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    Methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(chloromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Contains a chloromethyl group instead of trifluoromethyl, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

221244-47-9

Molecular Formula

C26H20F3NO6S

Molecular Weight

531.5 g/mol

IUPAC Name

methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C26H20F3NO6S/c1-3-15-12-16(13-20-24(15)36-14-35-20)22-17-8-4-7-11-21(17)37(32,33)30(23(22)25(31)34-2)19-10-6-5-9-18(19)26(27,28)29/h4-13H,3,14H2,1-2H3

InChI Key

RUAWBYAUKRAYEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)OC)OCO2

Origin of Product

United States

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